molecular formula C16H16N2O3 B5805385 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-nitrophenol

4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-nitrophenol

Cat. No. B5805385
M. Wt: 284.31 g/mol
InChI Key: XPEPVEPMUFECDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-nitrophenol, also known as DNIP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DNIP belongs to the class of isoquinoline alkaloids and has been synthesized using various methods.

Mechanism of Action

4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-nitrophenol's mechanism of action is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-nitrophenol has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its antitumor properties. It also has been found to inhibit the NF-kappaB signaling pathway, which plays a role in inflammation and immune response.
Biochemical and Physiological Effects:
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-nitrophenol has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor properties. 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-nitrophenol also has been shown to reduce oxidative stress and inflammation, which may contribute to its anti-inflammatory and antioxidant properties. Additionally, 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-nitrophenol has been found to affect the expression of various genes involved in cell cycle regulation and DNA repair.

Advantages and Limitations for Lab Experiments

4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-nitrophenol's potential therapeutic applications and biochemical and physiological effects make it an attractive compound for laboratory experiments. Its synthesis is relatively straightforward, and it can be easily obtained in sufficient quantities for experiments. However, 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-nitrophenol's mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-nitrophenol's potential toxicity and side effects have not been fully characterized, which may limit its use in animal models and clinical trials.

Future Directions

4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-nitrophenol's potential therapeutic applications and biochemical and physiological effects make it an attractive compound for future research. Future studies could focus on elucidating its mechanism of action, characterizing its toxicity and side effects, and developing new derivatives with improved efficacy and safety profiles. Additionally, 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-nitrophenol could be further investigated for its potential use in combination with other drugs or therapies for cancer and inflammatory diseases.

Synthesis Methods

4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-nitrophenol can be synthesized using different methods, including the Pictet-Spengler reaction, the Mannich reaction, and the reductive amination reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde and an amine to form a tetrahydroisoquinoline intermediate, which is then oxidized to produce 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-nitrophenol. The Mannich reaction involves the condensation of an aldehyde, an amine, and a ketone to form a beta-amino carbonyl intermediate, which is then reduced to produce 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-nitrophenol. The reductive amination reaction involves the condensation of an aldehyde and an amine, followed by reduction to produce 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-nitrophenol.

Scientific Research Applications

4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-nitrophenol has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and antioxidant properties. 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-nitrophenol has been found to inhibit the growth of various cancer cells, including breast, colon, and lung cancer cells. It also has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-nitrophenol's potential therapeutic applications have led to its use as a lead compound for drug development.

properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c19-16-6-5-12(9-15(16)18(20)21)10-17-8-7-13-3-1-2-4-14(13)11-17/h1-6,9,19H,7-8,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEPVEPMUFECDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC(=C(C=C3)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5410886

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